molecular formula C9H16N2O B15157855 Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate CAS No. 750536-95-9

Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate

Cat. No.: B15157855
CAS No.: 750536-95-9
M. Wt: 168.24 g/mol
InChI Key: HIWCMIZBYWBJFN-UHFFFAOYSA-N
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Description

Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate (CAS 750536-95-9) is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . This ester belongs to the 1-azabicyclo[2.2.2]octane family, a scaffold also known as quinuclidine, which is of significant interest in medicinal chemistry and pharmaceutical research due to its structural properties . The quinuclidine structure is a common feature in compounds studied for their biological activity. Research on closely related 1-azabicyclo[2.2.2]octane derivatives has shown that this core structure can be used to develop molecules with muscarinic receptor activity . Some derivatives have been investigated as potential agonists and have been evaluated in preclinical models for effects on cognitive function . Other structural analogues, such as ester derivatives, are frequently utilized as key synthetic intermediates in the preparation of more complex active molecules . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

750536-95-9

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

methyl 1-azabicyclo[2.2.2]octane-3-carboximidate

InChI

InChI=1S/C9H16N2O/c1-12-9(10)8-6-11-4-2-7(8)3-5-11/h7-8,10H,2-6H2,1H3

InChI Key

HIWCMIZBYWBJFN-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1CN2CCC1CC2

Origin of Product

United States

Preparation Methods

Steric Hindrance

The azabicyclo[2.2.2]octane system imposes significant steric hindrance, complicating nucleophilic attacks at the 3-position. In the Pinner reaction, this may necessitate prolonged reaction times (24–48 hours) or elevated temperatures (40–50°C).

Competing Reactions

During imidate synthesis, competing hydrolysis or polymerization can occur. Patent US5216163A addresses this by using anhydrous solvents (e.g., methylene chloride) and strict temperature control.

Purification Difficulties

Carboximidate salts are hygroscopic and require careful handling. Crystallization from isopropanol/ethyl acetate mixtures (as described in US5216163A ) improves purity, with typical yields of 85–90%.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate and related bicyclic compounds:

Compound Core Structure Substituents Key Properties/Applications Hazards/Toxicity
This compound 1-azabicyclo[2.2.2]octane Methyl carboximidate at C3 Intermediate for drug synthesis; reactivity for alkylation/arylation reactions Not explicitly reported; likely moderate toxicity due to quinuclidine core
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (III) 1-azabicyclo[2.2.2]octane Ethyl carboxylate at C4 Intermediate in umeclidinium bromide synthesis; ester group enables cyclization Not specified; presumed low acute toxicity
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 1-azabicyclo[3.2.0]heptane (thia) Carboxylic acid at C2; sulfur in ring Antibiotic precursor (e.g., penicillin derivatives); sulfur enhances ring stability Meets pharmacopeial standards for crystallinity and impurities
1-Azabicyclo[2.2.2]octane-3-methanol 1-azabicyclo[2.2.2]octane Methanol at C3 Laboratory chemical; polar hydroxyl group impacts solubility Acute oral toxicity (Category 4), skin/eye irritation
4-Amidinobenzamides of 3-aminoquinuclidine 1-azabicyclo[2.2.2]octane Amidino-substituted benzamide at C3-NH Antiemetic, gastrokinetic, and anxiolytic activity; amidino group enhances receptor affinity Not explicitly reported; likely low systemic toxicity due to therapeutic use
Azabicyclooctanol methyl bromide diphenylacetate 1-azabicyclo[2.2.2]octane Diphenylacetate and methyl bromide Pharmaceutical intermediate; bromide counterion enhances solubility Classified as a poison (hazardous)

Key Comparative Insights

Structural Modifications and Reactivity

  • Positional Isomerism : The 3-carboximidate derivative contrasts with the 4-carboxylate isomer (e.g., Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate ). The C3 substitution may influence steric hindrance during cyclization reactions, as seen in umeclidinium bromide synthesis .
  • Functional Group Diversity: The carboximidate group (versus carboxylate or methanol) offers unique nucleophilic reactivity, enabling the formation of imidate esters or amidines. In contrast, the amidino group in 4-amidinobenzamides provides strong basicity, enhancing receptor binding in antiemetic applications .

Pharmacological and Toxicological Profiles

  • Biological Activity: Amidino-substituted derivatives exhibit targeted therapeutic effects (e.g., antiemetic), whereas carboximidates are primarily synthetic intermediates. The thia-containing bicyclo compound’s antibiotic activity underscores the impact of heteroatom inclusion .
  • Hazard Profiles: Methanol-substituted quinuclidines (e.g., 1-Azabicyclo[2.2.2]octane-3-methanol) show higher acute toxicity (Category 4 oral toxicity) compared to carboxylate esters, likely due to increased bioavailability . Bromide salts (e.g., azabicyclooctanol methyl bromide diphenylacetate) pose significant poisoning risks, highlighting the role of counterions in toxicity .

Solubility and Physicochemical Properties

  • The quinuclidine core’s rigid structure generally reduces water solubility, but substituents modulate this: Methyl carboximidate: Moderate solubility in polar aprotic solvents (e.g., THF, acetone) . Diphenylacetate derivatives: Enhanced lipophilicity, favoring membrane permeability . Amidino benzamides: Improved aqueous solubility at physiological pH due to protonation .

Biological Activity

Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate is a compound belonging to the bicyclic amine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.
  • Antiviral Activity : Preliminary studies indicate potential efficacy against certain viral infections.
  • Anticancer Potential : Research suggests that it may inhibit the proliferation of cancer cells.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to active sites and preventing normal enzymatic functions.
  • Receptor Interaction : Its structure allows for hydrogen bonding and other interactions with target receptors, leading to its biological effects.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

These results indicate a promising potential for this compound in treating bacterial infections.

Anticancer Activity

In vitro studies evaluated the anticancer effects of this compound on several human cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma). The findings are summarized below:

Cell LineIC50 (µM)
MCF-75.0
A3754.5

The compound exhibited low IC50 values, suggesting potent anticancer activity.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicated no significant adverse effects at therapeutic doses, making it a candidate for further development.

Q & A

Q. What are the key considerations for optimizing the synthesis of intermediates like ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate, a precursor to Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate?

  • Methodology : Use a two-step approach: (i) React ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine) in solvents like tetrahydrofuran (THF) or toluene. Monitor reaction progress via HPLC to minimize side-product formation. (ii) Treat the intermediate with lithium diisopropylamide (LDA) in THF at −78°C to induce cyclization. Optimize stoichiometry (e.g., 1.1–1.3 equivalents of LDA) to maximize yield .
  • Critical Parameters : Solvent purity (anhydrous conditions), temperature control during LDA addition, and inert atmosphere (argon/nitrogen).

Q. How can solubility challenges of 1-azabicyclo[2.2.2]octane derivatives be addressed during purification?

  • Methodology : Utilize solvent combinations (e.g., water/acetone or alcohol/ether) to induce crystallization. For example, dissolve the crude product in hot ethanol and slowly add water to precipitate impurities. Centrifugation or vacuum filtration can isolate the pure compound .
  • Data Contradictions : notes decreased aqueous solubility at higher temperatures, suggesting recrystallization at lower temperatures (0–5°C) for improved purity.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :
  • NMR : Use 13C^{13}\text{C}-NMR to confirm the carboximidate group (C=O resonance ~160–170 ppm) and bicyclic structure (distinct quaternary carbon signals).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 196.1218 for C9_9H14_{14}N2_2O2_2).
  • IR : Monitor imidate C=N stretching (~1640–1680 cm1^{-1}) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare with experimental kinetic data. For example, bulky substituents at the 3-position hinder nucleophilic attack, while electron-withdrawing groups (e.g., nitro) accelerate reactivity .
  • Data Contradictions : reports conflicting regioselectivity in similar bicyclic systems, suggesting solvent polarity (e.g., DMSO vs. THF) may override steric effects.

Q. What strategies mitigate racemization during the synthesis of enantiopure 1-azabicyclo[2.2.2]octane derivatives?

  • Methodology :
  • Chiral Auxiliaries : Use (S)-proline-derived catalysts to enforce stereocontrol during cyclization.
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer of a racemic precursor .
    • Critical Analysis : highlights challenges in maintaining enantiopurity under basic conditions; alternative protecting groups (e.g., Boc) may reduce epimerization.

Q. How can in vitro pharmacological activity of this compound analogs be systematically evaluated?

  • Methodology :
  • Receptor Binding Assays : Radioligand displacement assays (e.g., 3^3H-NMS for muscarinic receptors) to determine IC50_{50} values.
  • Functional Studies : Measure cAMP inhibition in CHO cells expressing human M3_3 receptors.
  • SAR Analysis : Compare analogs with modified substituents (e.g., methyl vs. ethyl groups) to map pharmacophore requirements .

Q. What computational approaches predict metabolic stability of 1-azabicyclo[2.2.2]octane-based compounds?

  • Methodology :
  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate CYP450 metabolism and plasma protein binding.
  • In Silico Docking : Simulate interactions with CYP3A4 and CYP2D6 isoforms to identify metabolic hotspots (e.g., oxidation at the bicyclic bridgehead) .

Notes on Contradictions and Reliability

  • Synthetic Protocols : and describe conflicting solvent preferences (THF vs. acetone/water). Validate via small-scale trials.
  • Pharmacological Data : emphasizes anticholinergic activity, while focuses on nicotinic receptor binding. Cross-validate using orthogonal assays.

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